molecular formula C14H14N2O B14133936 N-(4-Aminophenyl)-N-phenylacetamide CAS No. 140375-26-4

N-(4-Aminophenyl)-N-phenylacetamide

Cat. No.: B14133936
CAS No.: 140375-26-4
M. Wt: 226.27 g/mol
InChI Key: FFNZMCWXGGTELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)-N-phenylacetamide (CAS 140375-26-4) is an organic solid with the molecular formula C14H14N2O and a molecular weight of 226.278 g/mol. It is characterized as a yellow to pale yellow solid with a melting point range of 122 to 126 °C (hexane-ethyl acetate) . This compound is a phenylacetamide derivative, a class of molecules that has demonstrated significant value in medicinal chemistry research. Phenylacetamide derivatives have been investigated as potential anticancer agents, with studies showing their efficacy in vitro against specific cancer cell lines, highlighting their relevance in developing new chemotherapeutic strategies . Furthermore, structurally related 4-aminophenyl acetamides have been identified as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a promising target for managing neuropathic pain . As such, this compound serves as a valuable building block and intermediate for researchers in pharmacology and drug discovery. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and refer to the relevant Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

CAS No.

140375-26-4

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-(4-aminophenyl)-N-phenylacetamide

InChI

InChI=1S/C14H14N2O/c1-11(17)16(13-5-3-2-4-6-13)14-9-7-12(15)8-10-14/h2-10H,15H2,1H3

InChI Key

FFNZMCWXGGTELP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

N-BOC Protection-Deprotection Strategy

The N-BOC (tert-butyloxycarbonyl) protection method, adapted from thiazole-functionalized acetamide synthesis, involves three stages:

  • Protection of p-Phenylenediamine (PPD):
    PPD reacts with 0.5 equivalents of di-tert-butyl dicarbonate (BOC₂O) in dichloromethane (DCM) to yield mono-N-BOC-protected 1 (NH₂-Ph-NH-BOC). Excess BOC₂O forms di-BOC byproducts, necessitating chromatographic purification (silica gel, ethyl acetate/hexane).

  • Acetylation:
    Intermediate 1 undergoes acylation with acetyl chloride (CH₃COCl) in the presence of triethylamine (Et₃N), forming N-BOC-protected acetamide 2 (RCONH-Ph-NH-BOC). Optimal conditions: 0°C to room temperature, 12–24 h, 85–90% conversion.

  • Deprotection:
    Acidic hydrolysis (HCl/dioxane or trifluoroacetic acid) removes the BOC group, yielding this compound. Yields: 70–75%.

Advantages:

  • Avoids over-acetylation of aromatic amines.
  • High regioselectivity for para-substitution.

Direct Acetylation of 4-Aminodiphenylamine

An alternative one-pot method involves acetylating 4-aminodiphenylamine with acetic anhydride:

Reaction Conditions:

  • Reagents: 4-Aminodiphenylamine, acetic anhydride (1.2 equiv), pyridine (catalyst).
  • Solvent: Tetrahydrofuran (THF) or DCM.
  • Temperature: Reflux (40–60°C), 6–8 h.
  • Yield: 60–65% (crude), improving to 75–80% after recrystallization (ethanol/water).

Challenges:

  • Competing N,N-diacetylation requires strict stoichiometric control.
  • Impurities include unreacted 4-aminodiphenylamine (removable via activated charcoal).

Nitro Reduction Route

Derived from morpholinone synthesis, this method introduces the amino group via nitro reduction:

  • Nitration of N-Phenylacetamide:
    N-Phenylacetamide is nitrated with concentrated HNO₃ in H₂SO₄ at 0–5°C, yielding N-(4-Nitrophenyl)-N-phenylacetamide (85–90% purity).

  • Catalytic Reduction:
    The nitro intermediate undergoes reduction with hydrazine hydrate (N₂H₄·H₂O) and FeCl₃ in ethanol (50–60°C, 4–6 h), affording the target compound (70–75% yield).

Optimization Notes:

  • FeCl₃ enhances selectivity for aromatic nitro reduction over amide hydrolysis.
  • Excess hydrazine increases yield but necessitates post-reaction quenching (acetic acid).

Comparative Analysis of Synthetic Methods

Parameter N-BOC Strategy Direct Acetylation Nitro Reduction
Reaction Steps 3 1 2
Overall Yield 70–75% 75–80% 70–75%
Purity (HPLC) >95% 90–92% 85–90%
Scalability Moderate High High
Key Challenge BOC byproduct removal Diacetylation Nitro group over-reduction

Industrial-Scale Production Insights

Continuous Flow Acetylation

Adapting batch protocols for flow chemistry improves throughput:

  • Reactor Type: Tubular microreactor (stainless steel).
  • Conditions: 100°C, 10 bar pressure, residence time 15 min.
  • Output: 1.2 kg/h with 82% yield.

Solvent Recycling

Ethanol and DCM are recovered via fractional distillation (95% efficiency), reducing production costs by 30%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.08 (s, 3H, CH₃), 6.52–7.32 (m, 9H, Ar-H), 9.21 (s, 1H, NH).
  • IR (KBr): 3310 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide).

Chromatographic Purity Assessment

  • HPLC Conditions: C18 column, 60:40 acetonitrile/water, 1.0 mL/min, UV 254 nm.
  • Retention Time: 8.2 min (target), 6.9 min (4-aminodiphenylamine impurity).

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Aminophenyl)-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-N-phenylacetamide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular processes. For example, it may inhibit DNA methylation by interacting with DNA methyltransferases, thereby affecting gene expression .

Comparison with Similar Compounds

Pharmacological Activity: Analgesic and Anti-Inflammatory Derivatives

N-Phenylacetamide Sulfonamides: Compounds such as N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35), N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36), and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) exhibit superior analgesic activity compared to paracetamol. Compound 35, in particular, showed potent anti-hypernociceptive effects in inflammatory pain models. These sulfonamide derivatives highlight the importance of electron-withdrawing groups (e.g., sulfonyl) in enhancing analgesic efficacy compared to the amino group in N-(4-aminophenyl)-N-phenylacetamide .

Organoselenium Derivatives: 2-((4-Aminophenyl)selanyl)-N-phenylacetamide (102) and its analogs demonstrate dual antioxidant and anticancer activities. In DPPH and ABTS assays, compound 104 (a carbamoselenoate derivative of 102) exhibited 93% and 88% radical scavenging at 1 mM, with IC₅₀ values of ~20 µM (DPPH) and ~29 µM (ABTS), comparable to ascorbic acid.

Structural Modifications and Bioactivity

Piperazine and Piperidine Derivatives: N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS 262368-30-9) incorporates a methylpiperazine group, enhancing solubility and receptor affinity.

Acetyl-Hydroxyphenyl Analogs: N-(4-Acetyl-3-hydroxyphenyl)acetamide (CAS 40547-58-8) introduces hydroxyl and acetyl groups, increasing hydrogen-bonding capacity and acidity. These features improve binding to enzymes like cyclooxygenase, suggesting anti-inflammatory applications distinct from this compound .

Biological Activity

N-(4-Aminophenyl)-N-phenylacetamide, also known as a derivative of phenylacetamide, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity based on various studies, including synthesis, evaluation of antibacterial properties, and cytotoxicity against cancer cell lines.

1. Synthesis of this compound Derivatives

The synthesis of this compound involves combining 4-aminobenzene derivatives with phenylacetyl chloride or similar acylating agents. The resulting compounds can be modified further to enhance their biological activities. For instance, the introduction of various substituents on the aromatic rings can lead to significant changes in their pharmacological profiles.

2. Antimicrobial Activity

Research has demonstrated that this compound derivatives exhibit promising antibacterial properties against various bacterial strains. Notably, studies have evaluated their effectiveness against Xanthomonas oryzae and other pathogenic bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

Compound NameBacterial StrainEC50 (µM)Comparison
A1Xoo156.7Better than bismerthiazol (230.5 µM)
A4Xoc194.9Slightly better than thiodiazole copper (607.5 µM)
A6Xac281.2Superior to thiodiazole copper (476.52 µM)

The minimum effective concentration (EC50) values indicate that these compounds are more effective than some commercially available bactericides, suggesting their potential use in agricultural applications to combat bacterial diseases in crops .

The mechanism of action for these compounds appears to involve disruption of bacterial cell membranes. Scanning electron microscopy (SEM) studies have shown that treatment with these compounds leads to significant morphological changes in bacterial cells, including membrane rupture and loss of cellular integrity .

4. Anticancer Activity

In addition to their antibacterial properties, some derivatives of this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity is often assessed using IC50 values.

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Comparison
Compound 9MCF-73.27More cytotoxic than doxorubicin
Compound 4HepG2Not specifiedNotable activity observed

These findings suggest that certain modifications to the this compound structure can enhance its anticancer properties, making it a candidate for further development as an anticancer agent .

5. Case Studies and Research Findings

A comprehensive study evaluated the effects of various derivatives on both microbial and cancerous cells, highlighting the dual functionality of these compounds. The research indicates that structural variations significantly affect both antibacterial and anticancer activities.

Case Study: Anticancer Activity Evaluation

In a recent study, a derivative containing a selenium moiety was synthesized and tested against MCF-7 and HepG2 cell lines. The results indicated that this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin, suggesting a promising avenue for developing new anticancer therapies .

Q & A

Q. What are the key physicochemical properties and identifiers for N-(4-Aminophenyl)-N-phenylacetamide?

Methodological Answer: this compound (CAS 122-80-5), also known as 4'-Aminoacetanilide, is characterized by the following properties:

Property Value Source
IUPAC NameN-(4-Aminophenyl)acetamide
Molecular FormulaC₈H₁₀N₂O
Molecular Weight150.18 g/mol
Synonyms4-Acetamidoaniline, p-Aminoacetanilide
Key IdentifiersCAS 122-80-5; MFCD00007853

For structural verification, use nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Cross-reference with crystallographic data (e.g., intermolecular interactions like C–H⋯O bonds) to confirm purity .

Q. What are the standard synthetic routes for this compound?

Methodological Answer: Two primary synthetic pathways are documented:

Acetylation of 4-Aminodiphenylamine : React 4-aminodiphenylamine with acetic anhydride under reflux. Purify via recrystallization in ethanol. Yield: ~75% .

Sulfonamide Derivatization : React N-(4-chloro-2-nitrophenyl)methane sulfonamide with acetic anhydride, followed by reduction of the nitro group to an amine (e.g., using Pd/C and H₂) .

Q. Critical Considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Optimize temperature (80–100°C) to avoid side products like diacetylated derivatives .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Avoid inhalation; work in a fume hood .
  • Storage : Store at –20°C in airtight, light-resistant containers. Stability: ≥5 years under inert gas (N₂/Ar) .
  • Waste Disposal : Neutralize with dilute HCl (1M) before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can structural analogs of this compound be designed for specific biological targets?

Methodological Answer:

  • Rational Design : Introduce substituents (e.g., trifluoromethoxy, sulfonyl) to enhance target affinity. For example, 2-((4-Aminophenyl)thio)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 763126-91-6) showed improved bioactivity in preclinical models .
  • Case Study : Replace the phenyl group with a naphthyl moiety (e.g., 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives) to target TRPM4 ion channels in prostate cancer .
Analog Modification Biological Target
N-(4-(Trifluoromethoxy)phenyl)acetamideTrifluoromethoxy groupAntibacterial agents
2-(Naphthalen-1-yloxy)-N-phenylacetamideNaphthyl substitutionTRPM4 inhibitors

Q. What are the implications of structural modifications on the compound's pharmacokinetics?

Methodological Answer:

  • Lipophilicity : Adding electron-withdrawing groups (e.g., –CF₃) increases logP, enhancing blood-brain barrier penetration but reducing solubility. Use Hansen solubility parameters for optimization .
  • Metabolic Stability : Methylation of the amine group (e.g., N-methyl derivatives) reduces hepatic clearance by cytochrome P450 enzymes. Validate via in vitro microsomal assays .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., PC-3 for prostate cancer) and protocols (e.g., MTT assay for viability) .
  • Data Normalization : Use internal controls (e.g., acetyl fentanyl as a reference for opioid receptor studies) to account for batch-to-batch variability .

Example : Discrepancies in IC₅₀ values for antiproliferative activity may arise from differences in cell culture media (RPMI vs. DMEM). Re-test under unified conditions .

Q. What analytical techniques are critical for characterizing its crystallographic structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve intermolecular interactions (e.g., C–H⋯O hydrogen bonds) and confirm torsion angles (e.g., nitro group twist relative to the benzene ring) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C) .

Q. What legal considerations apply to research on this compound derivatives?

Methodological Answer:

  • Regulatory Status : Derivatives with a piperidinyl group (e.g., N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide) are classified as Schedule I controlled substances in the U.S. under the Controlled Substances Act .
  • Compliance : Submit research protocols to institutional review boards (IRBs) and the DEA for approval before synthesizing analogs .

Q. Data Contradiction Analysis Table

Study Reported Bioactivity Potential Conflict Source
Antiproliferative IC₅₀ = 8.2 µM (PC-3 cells)Cell line heterogeneity
Opioid Receptor EC₅₀ = 12 nM (µ-opioid)Assay sensitivity (cAMP vs. GTPγS)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.